3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the furan-2-yl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide
- 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Comparison
Compared to similar compounds, 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQUZIINNSGEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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